
Isopropylphenylbutanal
Overview
Description
Isopropylphenylbutanal (CAS 125109-85-5), also known as β-methyl-3-(1-methylethyl)benzenepropanal or Florhydral®, is a synthetic aromatic aldehyde with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol. Its structure features a phenyl ring substituted with an isopropyl group at the para position and a butanal chain at the meta position, giving it a distinct floral odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylphenylbutanal is typically synthesized through the hydroformylation of 1,3-diisopropenylbenzene followed by subsequent hydrogenation . Hydroformylation involves the addition of a formyl group (CHO) to an alkene, catalyzed by transition metal complexes, usually rhodium or cobalt. The reaction conditions often include high pressure and temperature to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isopropylphenylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Fragrance Industry Applications
Isopropylphenylbutanal is widely used as a fragrance ingredient due to its pleasant aromatic properties. It is often incorporated into perfumes, cosmetics, and household products. The compound's ability to impart a desirable scent makes it valuable in formulating various scented products.
Safety Assessments
The safety of this compound has been extensively evaluated. According to the Research Institute for Fragrance Materials (RIFM), several studies have been conducted to assess its toxicity and potential health risks:
- Genotoxicity : this compound was subjected to the Ames test, which indicated no significant mutagenic effects across various Salmonella strains (RIFM, 1991) .
- Repeated Dose Toxicity : A 28-day subchronic toxicity study determined a No Observed Effect Level (NOEL) of 60 mg/kg/day, indicating that the compound does not present significant toxicity at typical exposure levels .
- Skin Sensitization : The compound was found not to cause skin sensitization in guinea pigs and humans, further supporting its safe use in consumer products .
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of this compound. Key findings from recent studies include:
Pharmaceutical Applications
Emerging research suggests that this compound may have potential applications beyond fragrances, particularly in pharmaceuticals. For instance:
- Pharmaceutical Composition : A patent describes using this compound as an additive in pharmaceutical formulations to enhance flavor or mask undesirable tastes (WO2018145219A1) . This can be particularly beneficial in formulations intended for pediatric use or for medications that require palatability improvements.
Environmental Safety
Environmental assessments indicate that this compound poses minimal risk when used as directed. Its low toxicity profile and lack of bioaccumulation potential make it suitable for use in consumer products without significant environmental concerns.
Mechanism of Action
The mechanism of action of Isopropylphenylbutanal involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral scent. On a molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Key Properties :
- Physical State : Liquid at room temperature.
- Boiling Point : 251.3 ± 9.0 °C.
- Density : 0.935 ± 0.06 g/cm³.
- Applications: Primarily used in the fragrance industry due to its stability and low toxicity profile.
Comparison with Structurally Similar Compounds
Analogous Aldehydes
Compounds sharing the aldehyde functional group and aromatic backbone are critical for understanding substituent effects.
- The branched alkyl group may also sterically hinder oxidation, increasing stability .
Functional Group Variants
Compounds with similar aromatic backbones but differing functional groups highlight the role of the aldehyde moiety.
Compound Name | Functional Group | Molecular Formula | Key Differences | Applications | References |
---|---|---|---|---|---|
1-(4-Isopropylphenyl)-3-methylbutan-1-amine | Amine | C₁₄H₂₁N | Amine group increases polarity; used in pharmaceuticals. | Drug intermediates | |
Isopropyl 2-hydroxy-4-methylpentanoate | Ester, hydroxyl | C₉H₁₈O₃ | Ester and hydroxyl groups enhance solubility. | Solvents, emollients |
- Aldehyde vs. Amine/Ester : The aldehyde group in this compound contributes to its volatility and reactivity in fragrance formulations, whereas amines and esters are more stable but less suited for scent applications .
Physicochemical Properties
- Boiling Point : this compound (251.3°C) has a higher boiling point than simpler aldehydes like 3-phenylbutanal (est. ~230°C), attributed to the bulky isopropyl group increasing molecular weight and van der Waals interactions .
- Solubility: Limited water solubility due to hydrophobicity, whereas hydroxyl-containing analogs (e.g., Isopropyl 2-hydroxy-4-methylpentanoate) are more polar .
Biological Activity
Isopropylphenylbutanal, also known as 2-phenylpropionaldehyde, is an organic compound with the chemical formula . It is primarily utilized in the fragrance industry and has been studied for its biological activity, particularly regarding skin sensitization and potential therapeutic applications.
Skin Sensitization and Toxicity
Research indicates that this compound exhibits skin sensitization potential, which is a significant consideration in cosmetic formulations. The compound's reactivity is linked to its aldehyde functional group, which can interact with skin proteins, leading to sensitization reactions. A study on various aldehydes found that their biological activity correlates with their ability to form covalent bonds with skin proteins, suggesting that this compound may pose a risk for allergic reactions in sensitive individuals .
Inhibition of Matrix Metalloproteinases (MMPs)
This compound has been investigated for its role as a matrix metalloproteinase (MMP) inhibitor. MMPs are enzymes that degrade extracellular matrix components, including collagen and elastin, which are crucial for maintaining skin integrity. Inhibiting these enzymes can potentially prevent skin aging and improve wound healing. The use of MMP inhibitors in skincare formulations has shown promise in enhancing skin elasticity and reducing the appearance of wrinkles .
Case Studies
- Fragrance Ingredient Safety Assessment : A comprehensive assessment by the Research Institute for Fragrance Materials (RIFM) evaluated this compound among other fragrance ingredients. The study concluded that while there are concerns regarding sensitization, the compound does not present significant risks for genetic toxicity at typical exposure levels .
- Cosmetic Applications : In a study focused on cosmetic formulations containing MMP inhibitors, it was demonstrated that products incorporating this compound could effectively reduce MMP activity in vitro, suggesting its potential utility in anti-aging products .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Isopropylphenylbutanal relevant to experimental design?
- Methodological Answer: Prioritize measuring solubility (in polar/non-polar solvents), volatility (via gas chromatography), and stability under varying pH/temperature conditions. Use techniques like GC-MS for purity analysis and NMR for structural confirmation. Stability studies should follow OECD Test Guidelines for chemicals .
- Data Source: Regulatory databases like IFRA Standards provide baseline physicochemical data for fragrance additives .
Q. What spectroscopic techniques are recommended for characterizing this compound in synthetic mixtures?
- Methodological Answer: Combine NMR (¹H/¹³C) for functional group identification, IR spectroscopy for carbonyl group analysis, and mass spectrometry (EI-MS) for molecular weight confirmation. For trace quantification, HPLC with UV detection is advised .
- Data Contradictions: Cross-validate results with peer-reviewed studies to address discrepancies in fragmentation patterns reported in mass spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer: Conduct a systematic review (PRISMA guidelines) to aggregate in vitro/in vivo studies . Use meta-analysis to assess dose-response relationships and heterogeneity factors (e.g., cell line variability). Replicate conflicting studies under standardized OECD test conditions .
- Case Study: The RIFM Safety Assessment for 3-Phenylbutanal (structurally analogous) highlights species-specific metabolic pathways as a source of variability .
Q. What computational strategies are effective for predicting the environmental behavior of this compound?
- Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Molecular docking simulations can predict interactions with biological receptors (e.g., olfactory proteins) .
- Limitations: Validate predictions with experimental data from soil/water microcosm studies to address model uncertainties .
Q. How should researchers design experiments to evaluate the photodegradation pathways of this compound?
- Methodological Answer: Use solar simulators with controlled UV intensity (ASTM G154) to monitor degradation kinetics. Identify intermediates via LC-QTOF-MS and compare with existing databases (e.g., NIST Chemistry WebBook). Include dark controls to rule out thermal degradation .
Q. Methodological Frameworks
Q. What guidelines should be followed for ethical and reproducible toxicology studies on this compound?
- Answer: Adhere to OECD Test Guidelines (e.g., TG 429 for skin sensitization) and the Cochrane Handbook for minimizing bias in in vivo studies . For human cell lines, comply with institutional review board (IRB) protocols .
Q. How can researchers address gaps in the mechanistic understanding of this compound’s biological activity?
- Answer: Use multi-omics approaches (transcriptomics/proteomics) to map signaling pathways affected by exposure. Pair with knock-out/knock-in models to validate target proteins. Cross-reference findings with the Comparative Toxicogenomics Database (CTD) .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
- Answer: Apply nonlinear regression (e.g., Hill equation) for EC₅₀/IC₅₀ calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes per CONSORT guidelines .
Q. How should conflicting solubility data from different laboratories be reconciled?
- Answer: Perform interlaboratory studies using standardized solvents (e.g., USP-grade ethanol) and temperature controls. Apply Youden’s robust statistical method to identify systematic errors .
Q. Regulatory and Safety Considerations
Q. What are the current regulatory thresholds for this compound in consumer products?
- Answer: Refer to IFRA Standards (Amendment 49), which specify maximum use levels (e.g., 0.5% in leave-on cosmetics) based on RIFM’s dermal sensitization thresholds .
Properties
IUPAC Name |
3-(3-propan-2-ylphenyl)butanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRBQTOZYGEWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051632 | |
Record name | beta-Methyl-3-(1-methylethyl)benzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenepropanal, .beta.-methyl-3-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
125109-85-5 | |
Record name | Florhydral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125109-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanal, beta-methyl-3-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125109855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanal, .beta.-methyl-3-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Methyl-3-(1-methylethyl)benzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-methyl-3-(1-methylethyl)benzenepropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(3-propan-2-ylphenyl)butanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLPHENYLBUTANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z92022479Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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